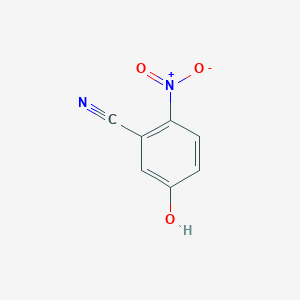

5-Hydroxy-2-nitrobenzonitrile

Beschreibung

Significance in Organic Synthesis and Medicinal Chemistry

The utility of 5-Hydroxy-2-nitrobenzonitrile as a precursor is well-documented in the preparation of various physiologically active compounds and medicaments. google.comgoogle.com Its reactive functional groups allow it to be a versatile building block for the synthesis of diverse heterocyclic compounds. For instance, it is a key starting material for producing thiadiazoles, a class of compounds recognized for their broad applications in medicinal chemistry. smolecule.com

In the realm of medicinal chemistry, derivatives of this compound have demonstrated a wide spectrum of biological activities. Research has shown its derivatives to possess antimicrobial, antifungal, and antioxidant properties. For example, it serves as the initial reactant in the synthesis of 2-mercapto-benzofuro-pyrimidine derivatives, which have exhibited activity against pathogenic bacteria and fungi. ijpsonline.com Furthermore, the structural framework of this compound is present in molecules with potential anticancer activity. An analogous compound, 3-iodo-4-hydroxy-5-nitrobenzonitrile, has been noted for its effectiveness against parasitic worms. google.com

The compound itself is a potent inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. biosynth.com It has also been investigated for its immunomodulatory effects and its potential role in managing diabetes. biosynth.com Moreover, it is a precursor in the synthesis of quinazolin-4(3H)-ones, a core structure in several biologically active compounds, including the notable anticancer medications gefitinib (B1684475) and erlotinib. clockss.org

| Property | Description |

| Molecular Formula | C₇H₄N₂O₃ |

| Molar Mass | Approximately 164.12 g/mol |

| Appearance | Brown crystalline solid |

| CAS Number | 13589-74-7 |

Overview of Current Research Trajectories and Future Directions

Current research on this compound is actively exploring its potential as a foundational element for creating more intricate molecules with specific, desirable properties. smolecule.com A significant area of this research involves molecular docking studies, which computationally model the interaction between the compound and biological targets, such as proteins associated with microbial resistance, to better understand its mechanism of action.

Recent advancements in crystallographic studies have provided detailed, three-dimensional insights into the molecular structure of this compound and its interactions with biological macromolecules like cytochrome P450. This structural information is invaluable for the rational design of new drug candidates.

The development of novel derivatives with enhanced or specific biological activities remains a primary focus of ongoing research. ijpsonline.com Scientists are continually modifying the core structure of this compound to create new compounds with improved therapeutic potential.

Looking ahead, the future for this compound appears promising. It is being investigated as a scaffold for the development of new pharmaceuticals to treat a range of diseases, including diabetes and cancer. smolecule.combiosynth.com Beyond its medicinal applications, there is also interest in its potential use in materials science, specifically in the creation of materials that can absorb ultraviolet (UV) radiation. smolecule.com The versatility and established synthetic utility of this compound ensure its continued importance in academic and industrial research.

| Research Area | Focus | Potential Applications |

| Drug Discovery | Synthesis of novel derivatives and evaluation of their biological activity. | New treatments for cancer, diabetes, and infectious diseases. biosynth.com |

| Molecular Modeling | Use of computational tools like molecular docking to predict interactions with biological targets. | Rational drug design and understanding mechanisms of action. |

| Structural Biology | Crystallographic analysis of the compound and its complexes with proteins. | Providing a structural basis for drug development. |

| Materials Science | Development of polymers and other materials incorporating the compound's structure. | UV-protective coatings and other advanced materials. smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDZYHBBWXCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448646 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-74-7 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 2 Nitrobenzonitrile

Direct Nitration Strategies of Precursor Benzonitriles

Direct nitration of hydroxybenzonitrile isomers serves as a primary route to 5-hydroxy-2-nitrobenzonitrile. This approach involves the introduction of a nitro group onto the aromatic ring of a pre-existing cyanophenol.

Nitration of 2-Hydroxybenzonitrile (B42573) and Isomer Separation

The nitration of 2-hydroxybenzonitrile (also known as salicylonitrile) typically yields a mixture of isomers, including 2-hydroxy-3-nitrobenzonitrile (B1281848) and 2-hydroxy-5-nitrobenzonitrile. tandfonline.com The reaction is often carried out using nitric acid in a solvent like acetic acid. tandfonline.com A significant challenge in this method is the separation of the desired 5-hydroxy isomer from the other products. tandfonline.comgoogle.com

One documented procedure involves nitrating 2-hydroxybenzonitrile with a 65% nitric acid solution in acetic acid. This results in an approximately equal mixture of the 3-nitro and 5-nitro isomers. tandfonline.com The separation of these isomers can be achieved through recrystallization from a solvent such as dichloromethane (B109758), which allows for the isolation of 2-hydroxy-5-nitrobenzonitrile. tandfonline.com High-performance liquid chromatography (HPLC) is a common analytical technique used to confirm the purity of the separated isomers. tandfonline.comsielc.com

| Reactant | Reagent | Solvent | Products | Separation Method |

| 2-Hydroxybenzonitrile | 65% Nitric Acid | Acetic Acid | 2-hydroxy-3-nitrobenzonitrile, 2-hydroxy-5-nitrobenzonitrile | Recrystallization from dichloromethane |

Selective Nitriding of Phenolic Derivatives

To improve the yield of the desired para-nitro isomer and circumvent the challenges of isomer separation, methods for the selective nitration of phenol (B47542) derivatives have been developed. google.comgoogle.com One such strategy involves converting the phenolic hydroxyl group into a directing group that favors nitration at the para position. google.com

For instance, 3-cyanophenol (B46033) can be reacted with an oxalyl halide to form a diphenyl oxalate (B1200264) derivative. google.com This derivative is then subjected to nitration, typically with a mixture of concentrated sulfuric acid and nitric acid, followed by hydrolysis. google.com This process shows high selectivity for the 4-nitro isomer, which in the case of 3-cyanophenol as the starting material, corresponds to this compound. google.com While direct nitration of 3-cyanophenol yields a mixture of isomers with this compound being one of the products, the use of a directing group significantly enhances its yield. google.comgoogle.com

Another approach to selective nitration involves using different nitrating agents and conditions. For example, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to favor ortho-nitration of phenols. arkat-usa.org While not directly applied to produce this compound, this highlights the ongoing research into achieving regioselectivity in phenol nitration. arkat-usa.org

| Starting Material | Key Steps | Major Product |

| 3-Cyanophenol | 1. Esterification with oxalyl halide. 2. Nitration. 3. Hydrolysis. | This compound |

Functional Group Interconversion Approaches

An alternative to direct nitration involves the modification of functional groups on a pre-existing nitroaromatic ring.

Hydroxylation of Nitrobenzonitrile Derivatives

The synthesis of this compound can be achieved through the hydroxylation of a nitrobenzonitrile precursor. For example, 3-nitrobenzonitrile (B78329) can undergo nucleophilic aromatic substitution with sodium hydroxide (B78521) in an alcohol solvent to introduce a hydroxyl group, yielding 2-hydroxy-5-nitrobenzonitrile. smolecule.com Precise control of reaction conditions is crucial to ensure the regioselectivity of the hydroxylation at the desired position.

Diazotization and Cyanation of Nitroanilines

The Sandmeyer reaction provides a classic method for introducing a cyano group onto an aromatic ring. nih.gov This can be applied to the synthesis of this compound starting from a suitable nitroaniline. For example, a nitro-substituted aniline (B41778) can undergo diazotization, followed by a copper-catalyzed cyanation reaction to yield the corresponding benzonitrile (B105546). nih.govresearchgate.net While specific examples for the direct synthesis of this compound via this route are not prevalent in the provided search results, the general principle of diazotization-cyanation is a well-established synthetic tool in aromatic chemistry. nih.gov This method could potentially start from a precursor like 2-amino-4-nitrophenol.

Multi-step Synthetic Routes from Simpler Precursors

Complex molecules like this compound can also be constructed through multi-step syntheses starting from simpler, readily available precursors. These routes often involve a sequence of reactions to build the desired functionality on the aromatic ring.

One example of a multi-step synthesis starts from p-cyanophenol. google.com This precursor is first nitrated with fuming nitric acid to produce 4-cyano-2-nitrophenol. google.com This intermediate can then be further functionalized as needed.

Another multi-step approach could involve the synthesis of an intermediate like 2-amino-5-nitrobenzonitrile, which can then be used to construct more complex heterocyclic systems. researchgate.net The synthesis of such intermediates often involves several steps, including nitration, reduction of a nitro group, and other functional group manipulations. researchgate.net

For instance, a synthetic sequence could start with a substituted benzaldehyde, which is converted to the corresponding benzonitrile. clockss.org This can be achieved by converting the aldehyde to an aldoxime, followed by dehydration. clockss.orggoogle.com The resulting benzonitrile can then undergo nitration to introduce the nitro group. clockss.org

| Precursor | Key Intermediates/Reactions | Final Product |

| p-Cyanophenol | 4-Cyano-2-nitrophenol (via nitration) | Further functionalized derivatives |

| Substituted Benzaldehyde | Aldoxime formation, dehydration to benzonitrile, nitration | This compound (depending on starting material and subsequent steps) |

Synthesis from 2-Hydroxy-1-benzoldoxime

The synthesis of this compound from 2-hydroxy-1-benzoldoxime (more commonly known as salicylaldoxime) is not a direct, single-step reaction. It is a conceptual pathway that involves two key transformations: the dehydration of the aldoxime to form a nitrile, and the nitration of the aromatic ring. The sequence of these steps is critical.

The most logical sequence involves the initial conversion of salicylaldoxime (B1680748) to 2-hydroxybenzonitrile, followed by regioselective nitration.

Step 1: Dehydration of 2-Hydroxy-1-benzoldoxime (Salicylaldoxime)

The conversion of an aldoxime to a nitrile is a standard dehydration reaction. For salicylaldoxime, this transformation is well-documented and can be achieved using various dehydrating agents. quickcompany.ingoogle.com The goal is to remove a molecule of water from the oxime group (-CH=NOH) to yield the nitrile group (-C≡N). However, the presence of the hydroxyl group can complicate the reaction, and industrial processes often seek to avoid harsh, stoichiometric reagents or toxic compounds like phosgene. quickcompany.in

Methods for this dehydration step include:

Reaction with Acid Chlorides : Reagents such as thionyl chloride can be used, often in an inert solvent like toluene (B28343) or xylene. quickcompany.in

One-Pot Synthesis from the Aldehyde : An efficient approach involves reacting the parent aldehyde (2-hydroxybenzaldehyde) with hydroxylamine (B1172632) and performing the dehydration in the same pot. One patented method describes a one-pot process using hydroxylamine with a metal salt complex of the aldehyde to facilitate the reaction. google.com Another method achieves the conversion of an aldehyde to a nitrile by reaction with hydroxylamine in toluene, with subsequent azeotropic distillation to remove water and drive the dehydration. epo.org

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| p-Hydroxybenzaldehyde | Hydroxylamine sulfate (B86663), Toluene, Formamide | Reflux with Dean-Stark apparatus for 4 hrs | p-Hydroxybenzonitrile (p-Cyanophenol) | epo.org |

| 2-Hydroxyarylaldehyde | Hydroxylamine, Metal of Group II, III, IVA or VIA | Formation of a metal complex followed by dehydration | 2-Hydroxybenzonitrile | google.com |

| Salicylaldoxime | Acid Chloride (e.g., Thionyl Chloride), Toluene | Inert solvent, temperatures from 30-50°C | 2-Hydroxybenzonitrile | quickcompany.in |

Step 2: Nitration of 2-Hydroxybenzonitrile

Once 2-hydroxybenzonitrile is obtained, the next step is electrophilic nitration. The hydroxyl (-OH) and cyano (-CN) groups direct the position of the incoming nitro (-NO₂) group. The hydroxyl group is a strongly activating, ortho-para director, while the cyano group is a deactivating, meta director. The directing power of the hydroxyl group dominates, leading the nitration to occur at positions ortho or para to it. Since the para position (position 5) is sterically more accessible than the ortho position (position 3), the major product is this compound.

A typical laboratory procedure for this nitration involves a mixture of nitric acid and sulfuric acid at controlled, low temperatures.

Alternative Pathway: Nitration then Dehydration

An alternative conceptual pathway involves nitrating a precursor aldehyde, forming the oxime, and then attempting dehydration.

Nitration : 2-Hydroxybenzaldehyde is nitrated to yield 5-Hydroxy-2-nitrobenzaldehyde.

Oximation : The resulting nitro-aldehyde is reacted with hydroxylamine to form 5-Nitro-2-hydroxybenzaldoxime. researchgate.net

Dehydration : The final dehydration of 5-Nitro-2-hydroxybenzaldoxime to the target nitrile is attempted.

However, research has shown this final step to be problematic. Thermal analysis studies on 5-Nitro-2-hydroxybenzaldoxime found that upon heating, it does not simply dehydrate to the nitrile. Instead, it undergoes a Beckmann rearrangement and cyclization to form a phenoxazine (B87303) derivative. researchgate.netresearchgate.net This indicates that the direct dehydration of the pre-nitrated oxime is not a straightforward or efficient route to this compound.

Emerging Synthetic Pathways and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of synthesizing this compound, these principles are applied to both the nitration and nitrile formation steps.

Green Nitration Techniques

Traditional nitration using concentrated sulfuric and nitric acids is effective but highly corrosive, hazardous, and produces significant acidic waste. Emerging alternatives focus on milder reagents and catalytic systems.

Solid-Supported Reagents : One greener method for the nitration of a related isomer, 4-hydroxybenzonitrile, uses sodium nitrate (NaNO₃) supported on wet silica (B1680970) gel. thieme-connect.de The reaction proceeds by stirring the components in a solvent like dichloromethane at room temperature, avoiding the use of strong, corrosive acids and simplifying workup. thieme-connect.de

Metal Nitrate Reagents : The use of metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), in a solvent like tetrahydrofuran (B95107) (THF) offers a regioselective method for the nitration of phenols. chemicalbook.com This approach avoids strongly acidic conditions and can lead to high yields of the desired product. chemicalbook.com

| Substrate | Nitrating System | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzonitrile | NaNO₃ / Wet Silica Gel / NaHSO₄ | Dichloromethane | Avoids concentrated acids; mild conditions. | thieme-connect.de |

| 2-Methylphenol | Cu(NO₃)₂·3H₂O | Tetrahydrofuran (THF) | Regioselective, avoids strong acids. | chemicalbook.com |

| p-Hydroxybenzonitrile | Concentrated Nitric Acid | Glacial Acetic Acid | Traditional method for comparison. | googleapis.com |

Greener Routes to the Nitrile Functional Group

The formation of the nitrile group itself is also a target for green chemistry innovations.

Gas-Phase Catalysis : An industrially significant improvement for producing 2-hydroxybenzonitrile involves the gas-phase dehydration of 2-hydroxybenzamide. This process uses a solid heterogeneous catalyst, such as silica gel impregnated with phosphoric acid, at high temperatures (200-400°C) and reduced pressure. justia.com This method is advantageous as it avoids expensive, stoichiometric dehydrating agents and simplifies product purification. justia.com

Catalytic One-Pot Synthesis : The development of one-pot syntheses where an aldehyde is converted directly to a nitrile using a catalyst is a key area of green chemistry. These methods, which combine oximation and dehydration in a single step, reduce waste, save energy, and improve process efficiency. google.com The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the environmental credentials of such processes. justia.comrsc.org

These emerging pathways demonstrate a clear trend towards processes that are not only chemically efficient but also align with the principles of sustainability by minimizing hazardous reagents and waste streams.

Chemical Reactivity and Derivatization of 5 Hydroxy 2 Nitrobenzonitrile

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, serving as a linchpin for the synthesis of diverse heterocyclic systems and other functional derivatives.

Nucleophilic Additions and Substitutions at the Cyano Group

The carbon atom of the nitrile group in 5-Hydroxy-2-nitrobenzonitrile possesses an electrophilic character, making it susceptible to attack by nucleophiles. evitachem.com This reactivity allows for the construction of various molecular frameworks.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-5-nitrobenzoic acid. This process typically proceeds through an intermediate amide. rug.nl

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This provides a route to compounds such as 2-hydroxy-5-nitrobenzylamine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. For instance, it serves as a precursor for the synthesis of certain thiadiazoles, a class of compounds with applications in medicinal chemistry. smolecule.com Another significant transformation is the one-pot conversion of 2-nitrobenzonitriles into quinazolin-4(3H)-ones, which involves reduction of the nitro group followed by cyclization incorporating the nitrile. clockss.org

Table 1: Selected Nucleophilic Transformations of the Nitrile Group

| Transformation | Reagents and Conditions | Product Type | Ref. |

|---|---|---|---|

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | Carboxylic Acid | |

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., NiCl₂/NaBH₄) | Primary Amine | researchgate.net |

| Quinazolinone Formation | 1. Reduction (e.g., Fe/HCl, Hydrazine) 2. Formylation/Cyclization | Quinazolinone | clockss.org |

Derivatization via Amidoxime (B1450833) Formation and Related Pathways

A key derivatization of the nitrile functionality is its conversion to an N-hydroxy-benzamidine, commonly known as an amidoxime. Amidoximes are important intermediates in medicinal chemistry, often serving as prodrugs for amidines and as building blocks for various heterocycles like 1,2,4-oxadiazoles. rsc.orgrsc.org

The synthesis of the amidoxime of this compound is typically achieved by the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) in the presence of a base. turkjps.orgmdpi.com The base, such as potassium tert-butoxide (KOtBu) or triethylamine (B128534) (Et₃N), is used to generate the nucleophilic hydroxylamine anion. turkjps.orgmdpi.com The reaction conditions can be crucial, as alternative pathways, such as hydrolysis to an amide, can occur, particularly with sterically hindered or electronically deactivated nitriles. mdpi.com For instance, the synthesis of a related nitro-substituted amidoxime was successful using KOtBu in DMSO, while conditions using sodium carbonate in ethanol (B145695) led to the formation of the corresponding amide as the major product. mdpi.com

Table 2: General Conditions for Amidoxime Synthesis from Nitriles

| Reagents | Solvent | Temperature | Product | Ref. |

|---|---|---|---|---|

| NH₂OH·HCl, KOtBu | DMSO | Room Temperature | Amidoxime | turkjps.orgmdpi.com |

| NH₂OH·HCl, Et₃N | Methanol/DMF | 100 °C | Amidoxime | mdpi.com |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is a reactive site for various transformations, including etherification, esterification, and oxidation. Its acidity and nucleophilicity are influenced by the electron-withdrawing effects of the nitro and nitrile groups on the aromatic ring.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into ethers or esters through reactions with appropriate electrophiles. These reactions are standard for phenols and provide a means to modify the compound's solubility, steric properties, and potential biological activity.

Etherification: This is typically achieved by reacting the phenoxide, formed by treating this compound with a base (e.g., sodium hydroxide (B78521), potassium carbonate), with an alkyl halide or another alkylating agent. This reaction follows a Williamson ether synthesis mechanism.

Esterification: Esters are formed by reacting the hydroxyl group with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. google.com Alternatively, direct esterification with a carboxylic acid can be performed using a dehydrating agent or catalyst. organic-chemistry.org For example, a method for protecting phenolic hydroxyl groups involves esterification with bis(3-cyanophenyl) oxalate (B1200264) before subsequent reactions like nitration. google.com

Oxidative Transformations and Pathways

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Under controlled conditions, the hydroxyl group can be oxidized. A common oxidative transformation for phenols is the formation of quinones. For this compound, oxidation would likely lead to a nitro-substituted benzoquinone derivative. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional handle for further synthetic modifications, primarily through reduction or displacement. matanginicollege.ac.in

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amino group (-NH₂). This reaction is fundamental in organic synthesis as it converts an electron-withdrawing group into a strong electron-donating group, drastically altering the chemical properties of the molecule. The resulting 5-amino-2-hydroxybenzonitrile (B494247) is a valuable intermediate for synthesizing dyes, pharmaceuticals, and heterocyclic compounds. google.com

The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions, which can sometimes be selected to tolerate other functional groups in the molecule. matanginicollege.ac.inunimi.it

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). matanginicollege.ac.in

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Fe/C) can serve as a source of hydrogen. unimi.it

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a catalyst or sodium bisulfite can also be employed for the reduction of nitro groups. google.com

The reduction typically proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine derivatives. orientjchem.org

In addition to reduction, the nitro group can be replaced entirely through nucleophilic aromatic substitution (SₙAr) reactions, often referred to as denitrative coupling. acs.orgmasterorganicchemistry.com These reactions are particularly effective for nitroarenes that are activated by other electron-withdrawing groups, which is the case for this compound. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group. For example, denitrative etherification can be achieved by reacting the nitroarene with an alcohol or phenol (B47542) in the presence of a base and sometimes a catalyst, such as those based on palladium or nickel. researchgate.netresearchgate.net

Table 3: Common Transformations of the Nitro Group

| Transformation | Reagents and Conditions | Product | Ref. |

|---|---|---|---|

| Reduction to Amine | H₂/Pd-C, or Fe/HCl, or SnCl₂/HCl | 5-Amino-2-hydroxybenzonitrile | matanginicollege.ac.in |

| Reduction to Hydroxylamine | Zn/NH₄Cl | 5-(Hydroxyamino)-2-hydroxybenzonitrile | matanginicollege.ac.in |

| Denitrative Etherification | Alcohol, Base (e.g., K₃PO₄), Catalyst (e.g., NiCl₂) | 2-Cyano-4-alkoxyphenol | researchgate.net |

| Denitrative Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-hydroxybenzonitrile | acs.org |

Reduction Reactions to Amino Derivatives

The nitro group of this compound is readily susceptible to reduction, providing a straightforward route to valuable amino derivatives. A common and efficient method for this transformation is catalytic hydrogenation. For instance, the reduction of this compound using hydrogen gas in the presence of a palladium on activated carbon (10% Pd/C) catalyst in ethyl acetate (B1210297) yields 5-amino-2-hydroxybenzonitrile with a high yield of 94.0%. lookchem.com This resulting aminophenol derivative is a versatile intermediate in the synthesis of more complex molecules. cymitquimica.com

Alternative reduction methods have also been explored. For example, electrochemical reduction in the presence of sulfuric acid can also afford the corresponding amino compound. lookchem.com The choice of reducing agent and conditions can be tailored to the specific requirements of a synthetic sequence, highlighting the versatility of the nitro group as a masked amino functionality. Other reducing agents, such as iron or tin in the presence of hydrochloric acid, are also commonly employed for the reduction of aromatic nitro compounds. mnstate.edu The transformation of the nitro group to an amino group significantly alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. mnstate.edu

Table 1: Reduction of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | H₂, 10% Pd/C, Ethyl acetate, 1.5h, 2250.23 Torr | 5-Amino-2-hydroxybenzonitrile | 94.0% | lookchem.com |

| This compound | Sulfuric acid | 5-Amino-2-hydroxybenzonitrile | Not specified | lookchem.com |

Impact on Aromatic Electrophilic and Nucleophilic Substitutions

The electronic nature of the substituents on the benzene (B151609) ring of this compound profoundly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. mnstate.eduevitachem.com Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The nitrile group also acts as a deactivating, meta-directing group. ambeed.com

In the context of aromatic electrophilic substitution , the strong deactivating effect of the nitro and nitrile groups generally makes the ring less susceptible to attack by electrophiles. However, the activating hydroxyl group can still facilitate reactions under certain conditions, with substitution expected to occur at positions ortho and para to the hydroxyl group.

More significantly, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r) . researchgate.net This is a key feature of the reactivity of nitroaromatic compounds. mdpi.com The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. govtpgcdatia.ac.in While this compound itself does not have a conventional leaving group, its derivatives can undergo such reactions. For example, in related nitrobenzonitrile systems, the nitro group directs incoming nucleophiles to the ortho and para positions. researchgate.net The presence of multiple electron-withdrawing groups enhances this effect, making the aromatic ring more electrophilic and prone to attack by nucleophiles. govtpgcdatia.ac.in

Cyclization and Heterocycle Formation

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. The presence of the hydroxyl, nitro, and nitrile groups provides multiple reaction sites for building complex molecular architectures.

Synthesis of Thiadiazoles and Related Heterocyclic Systems

The chemical structure of this compound makes it a potential starting material for the synthesis of thiadiazoles, a class of five-membered heterocyclic compounds known for their diverse biological activities. nih.govderpharmachemica.com While direct synthesis from this compound is not explicitly detailed in the provided results, the general reactivity of its functional groups suggests plausible synthetic routes. For instance, the nitrile group can undergo reactions with sulfur-containing reagents to form a thiadiazole ring. smolecule.com The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. derpharmachemica.com It is conceivable that this compound could be chemically modified to an appropriate intermediate that can then be cyclized to form a thiadiazole ring system. The resulting thiadiazole derivatives could be of interest for their potential applications in medicinal chemistry. nih.gov

Formation of Benzofuran-Fused Pyrimidine (B1678525) Derivatives

A significant application of this compound is in the synthesis of benzofuran-fused pyrimidine derivatives. ijpsonline.comresearchgate.net This multi-step synthesis begins with the reaction of this compound with a haloketone, such as chloroacetone, in the presence of a base like potassium carbonate. ijpsonline.comresearchgate.net This reaction leads to the formation of a 2-acyl-3-amino-5-nitrobenzofuran intermediate. ijpsonline.comresearchgate.net

This benzofuran (B130515) derivative can then be further elaborated. For example, treatment with ammonium (B1175870) thiocyanate (B1210189) and acetyl chloride yields an N-carbamothioyl acetamide (B32628) intermediate. ijpsonline.comresearchgate.net Subsequent refluxing with sodium hydroxide results in the cyclization to form a 4-substituted-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol. ijpsonline.comresearchgate.net This synthetic strategy provides a pathway to a class of compounds with potential biological activities, which are often explored in medicinal chemistry research. nih.gov

Table 2: Synthesis of Benzofuran-Fused Pyrimidine Derivatives

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | This compound | Chloroacetone, K₂CO₃ | 2-Acyl-3-amino-5-nitrobenzofuran | ijpsonline.comresearchgate.net |

| 2 | 2-Acyl-3-amino-5-nitrobenzofuran | NH₄SCN, Acetyl chloride | N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide | ijpsonline.comresearchgate.net |

| 3 | N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide | NaOH, Reflux | 4-Methyl-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol | ijpsonline.comresearchgate.net |

Role in Kemp Elimination Reactions and Mechanistic Insights

This compound is the product of the Kemp elimination reaction, a well-studied model reaction in computational enzyme design and directed evolution. researchgate.netnih.gov The reaction involves the base-catalyzed ring-opening of 5-nitrobenzisoxazole. reddit.comsci-hub.se A base, which can be a simple chemical base like sodium hydroxide or the carboxylate side chain of an amino acid residue in an enzyme, deprotonates the carbon atom of the isoxazole (B147169) ring. nih.govreddit.com This leads to a single transition state, resulting in the formation of 2-hydroxy-5-nitrobenzonitrile. researchgate.netnih.govnih.gov

The Kemp elimination is a benchmark for assessing the catalytic efficiency of newly designed enzymes, known as Kemp eliminases. researchgate.netnih.gov The rate of formation of this compound is used to quantify the activity of these artificial enzymes. biorxiv.org The reaction is mechanistically similar to processes catalyzed by natural enzymes like triosephosphate isomerase and ketosteroid isomerase, which also utilize a carboxylate to abstract a proton from a carbon acid. biorxiv.org The study of the Kemp elimination provides fundamental insights into enzyme catalysis, including the roles of active site residues in substrate binding and transition state stabilization. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 5-Hydroxy-2-nitrobenzonitrile. The absorption of infrared radiation excites molecules into a higher vibrational state, and the specific frequencies of absorption are indicative of particular bonds and functional groups. The IR spectrum of this compound is characterized by distinct peaks corresponding to its hydroxyl, nitrile, nitro, and aromatic components.

The presence of the hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is typically due to intermolecular hydrogen bonding. The nitrile (-C≡N) group, a key feature of this molecule, exhibits a sharp and intense absorption peak in the range of 2220-2260 cm⁻¹. This peak is often easily identifiable due to its characteristic position and intensity.

The nitro (-NO₂) group displays two prominent stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. Finally, the benzene (B151609) ring substitution pattern is revealed by various peaks. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which can help confirm the substitution pattern, appear in the fingerprint region (below 1000 cm⁻¹).

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Strong |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | C-H Out-of-plane Bend | Below 1000 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons and the hydroxyl proton will give rise to distinct signals. The aromatic region of the spectrum would be expected to show three signals corresponding to the three protons on the benzene ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm the 1,2,4-trisubstituted pattern of the ring. The electron-withdrawing effects of the nitro and nitrile groups and the electron-donating effect of the hydroxyl group would influence the chemical shifts of these aromatic protons. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display seven distinct signals, one for each unique carbon atom. The chemical shifts of the carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom of the nitrile group would appear in a characteristic downfield region (typically 110-125 ppm). The carbons attached to the nitro and hydroxyl groups, as well as the other aromatic carbons, would have distinct chemical shifts that help to confirm the substitution pattern.

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed for unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄N₂O₃), the molecular weight is approximately 164.12 g/mol . In a mass spectrum, the peak corresponding to the intact molecule is called the molecular ion peak (M⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 164. nih.gov This confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragments are detected. Analysis of the fragmentation pattern for this compound reveals other significant peaks. The data from the NIST Mass Spectrometry Data Center indicates the second and third most abundant fragment ions are observed at m/z 90 and m/z 63, respectively. nih.gov

The fragmentation could involve the loss of the nitro group (-NO₂, 46 Da), the nitrile group (-CN, 26 Da), or carbon monoxide (-CO, 28 Da) from the molecular ion, leading to the formation of various fragment ions that help to piece together the molecular structure.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance | Plausible Assignment |

|---|---|---|

| 164 | Top Peak (Molecular Ion) | [C₇H₄N₂O₃]⁺ |

| 90 | 3rd Highest | Possible fragment |

| 63 | 2nd Highest | Possible fragment |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives

Research on 3-nitrobenzonitrile (B78329) has revealed its crystallization in the monoclinic Sohncke space group P21, with two molecules in the unit cell. nsf.govsemanticscholar.org The nitro group in this isomer is slightly tilted out of the plane of the benzene ring, with a reported angle of 11.22 (6)° between the normals of the benzene ring and the NO2 plane. semanticscholar.org This deviation from coplanarity is likely a consequence of crystal packing forces. The molecular structure is characterized by aromatic π–π stacking, leading to the formation of molecular stacks. nsf.govsemanticscholar.org

Similarly, the crystal structure of 4-nitrobenzonitrile has been reported to crystallize in the Sohncke space group P21. semanticscholar.org The tilt angle of the nitro group relative to the benzene ring in the para isomer is 10.3°, which is comparable to that observed in the meta isomer. semanticscholar.org

Table 1: Crystallographic Data for Selected Nitrobenzonitrile Isomers

| Compound | Crystal System | Space Group | Key Features |

| 3-Nitrobenzonitrile | Monoclinic | P21 | π–π stacking; tilted nitro group nsf.govsemanticscholar.org |

| 4-Nitrobenzonitrile | Monoclinic | P21 | Tilted nitro group semanticscholar.org |

This table is generated based on available data for related isomers and serves as a predictive model for the structural analysis of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules containing chromophores, such as this compound, these transitions typically involve π and n electrons.

The UV-Vis spectrum of a compound like this compound, which contains a benzene ring substituted with a hydroxyl group, a nitro group, and a nitrile group, is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The benzene ring and the double bonds within the nitro and nitrile groups constitute a conjugated π-system.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in compounds with conjugated systems.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and hydroxyl groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Studies on related nitrophenols show that they typically exhibit absorption bands in the 200–400 nm range. rsc.org The exact position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent used. For instance, the deprotonated forms of nitrophenols (nitrophenolates) display a significant redshift in their absorption spectra, with strong peaks appearing around 400 nm. mdpi.com This is attributed to transitions with a pronounced charge-transfer character. mdpi.com

Given its structure as a 2-cyano-4-nitrophenol, this compound is expected to have a UV-Vis absorption spectrum with characteristic bands corresponding to the electronic transitions within its aromatic and functional groups. The presence of the electron-withdrawing nitro and cyano groups, along with the electron-donating hydroxyl group, will influence the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | 200-400 nm |

| n → π | non-bonding to π antibonding | ~300-500 nm |

This table outlines the probable electronic transitions for this compound based on the general principles of UV-Vis spectroscopy and data from analogous compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. mpg.demdpi.comresearchgate.net By optimizing the molecular geometry of 5-Hydroxy-2-nitrobenzonitrile, typically using functionals like B3LYP with basis sets such as 6-311G, key structural parameters can be determined. nih.govresearchgate.netderpharmachemica.com The optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the substituent groups: the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. This push-pull arrangement creates a polarized molecule. A molecular electrostatic potential (MEP) map can visually represent the charge distribution. researchgate.netresearchgate.net For this compound, the MEP map is expected to show negative potential (electron-rich regions, susceptible to electrophilic attack) around the oxygen atoms of the nitro and hydroxyl groups, while positive potential (electron-deficient regions) would be located around the hydrogen of the hydroxyl group and parts of the aromatic ring. researchgate.net

Table 1: Key Concepts in DFT Geometry and Electronic Structure Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms in the molecule. | Predicts stable conformations and provides bond lengths/angles for further calculations. |

| Basis Set | A set of mathematical functions used to build molecular orbitals (e.g., 6-311G(d,p)). researchgate.net | The choice of basis set affects the accuracy of the calculation. |

| Functional | An approximation to the exchange-correlation energy in DFT (e.g., B3LYP). researchgate.net | The choice of functional impacts the accuracy of predicted electronic properties. |

| MEP Map | A visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-deficient sites, predicting reactivity towards electrophiles and nucleophiles. researchgate.netresearchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring and hydroxyl group, while the LUMO is likely localized over the electron-withdrawing nitro and cyano groups.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgwisc.edu NBO analysis can quantify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, revealing the extent of electron delocalization and intramolecular interactions that contribute to the molecule's stability. wisc.edujoaquinbarroso.com For this molecule, significant delocalization would be expected from the lone pairs of the hydroxyl oxygen to the antibonding orbitals of the aromatic ring and the nitro group.

Electron Localization Function (ELF) is another method used to analyze chemical bonding, providing a measure of the likelihood of finding an electron in the vicinity of a reference electron. ELF analysis can distinguish core electrons, covalent bonds, and lone pairs in a visually clear manner.

Table 2: Concepts in Molecular Orbital and Electron Localization Analysis

| Analysis Method | Description | Insights Provided for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The primary electron-donating orbital. | Indicates sites susceptible to electrophilic attack, likely on the phenol ring. |

| LUMO | Lowest Unoccupied Molecular Orbital. The primary electron-accepting orbital. | Indicates sites susceptible to nucleophilic attack, likely on the nitro or cyano groups. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transition energies. A smaller gap implies higher reactivity. |

| NBO Analysis | Localizes orbitals into bonds and lone pairs, analyzing donor-acceptor interactions. mpg.de | Quantifies intramolecular charge transfer, delocalization effects, and deviations from the ideal Lewis structure. |

Computational methods can predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. mdpi.comfaccts.dearxiv.org The calculations can identify the specific molecular orbitals involved in the main electronic transitions (e.g., π → π* or n → π* transitions). For this compound, the presence of the chromophoric nitro group and the conjugated system is expected to result in strong absorption bands, and TD-DFT can help assign these bands to specific electronic excitations. qu.edu.qa

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental data, computational chemistry serves as a powerful tool for structure verification and stereochemical assignment. np-mrd.org

IR Spectra: DFT calculations can also predict vibrational frequencies. By performing a frequency calculation on the optimized geometry, the normal modes of vibration corresponding to IR and Raman spectral peaks can be determined. This aids in the assignment of experimental vibrational spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of conformational flexibility and intermolecular interactions in a dynamic environment, such as in solution or within a protein's active site. nih.govnih.gov

Computational studies have explored the interaction of 2-cyano-4-nitrophenol (a synonym for this compound) within the active site of enzymes like Cytochrome P450. acs.orgacs.org MD simulations can reveal how the molecule binds to the enzyme, identifying key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues. Furthermore, these simulations can show how the protein environment influences the conformation of the substrate, potentially positioning it for a specific reaction. Such simulations have demonstrated that conformational changes of the substrate radical within the P450 active site are crucial for achieving the correct stereoselectivity in enzymatic reactions. acs.org

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is invaluable for mapping out potential reaction pathways and understanding the energetic factors that control chemical reactions.

By modeling a chemical reaction, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational studies, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been employed to elucidate complex reaction mechanisms involving this compound. For instance, the mechanism of reactions catalyzed by P450-BM3 that produce 2-cyano-4-nitrophenol has been investigated. researchgate.netresearchgate.net These studies can trace the entire reaction pathway, from substrate binding to product release. They have shown that such reactions can proceed through radical intermediates, and they allow for the calculation of energy barriers for each step. acs.orgacs.org Other common reactions for this class of compounds, such as the reduction of the nitro group to an amine, can also be studied computationally to determine the most likely mechanism and identify rate-determining steps. masterorganicchemistry.commdpi.comorganic-chemistry.org The analysis of the intrinsic reaction coordinate (IRC) can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Catalytic Effects and Reaction Selectivity

While not a catalyst itself, this compound is a key product in the well-studied, enzyme-catalyzed Kemp elimination reaction. In this reaction, the enzyme Kemp eliminase facilitates the conversion of the substrate 5-nitrobenzisoxazole into this compound. nih.govchemrxiv.orgresearchgate.net The reaction proceeds via a general acid-base mechanism where a carboxylate residue (from glutamate (B1630785) or aspartate) in the enzyme's active site deprotonates the substrate, leading to the formation of this compound through a single transition state. nih.govchemrxiv.orgresearchgate.net The formation of this specific isomer highlights the reaction selectivity governed by the enzyme's catalytic architecture. The rate and efficiency of this conversion are often used as a benchmark to measure the catalytic proficiency of both naturally occurring and computationally designed enzyme variants. chemrxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov These models are built using statistical methods on a training set of compounds with known activities and are then used to predict the properties of new or untested molecules. nih.gov

QSAR models are widely applied to predict the biological activities and, particularly, the toxicity of various classes of chemicals, including nitroaromatic compounds. nih.gov For nitrobenzenes, QSAR analyses have been used to predict toxicity against organisms like Tetrahymena pyriformis. nih.gov Such studies have demonstrated that multiparametric models, incorporating several molecular descriptors, are often necessary to accurately predict toxicity. nih.gov

Given its structure as a nitroaromatic compound, QSAR represents a valuable in silico tool for predicting the potential biological activities and toxicity of this compound before extensive experimental testing. nih.govbio-hpc.eu By developing models based on datasets of structurally similar nitroaromatic compounds, it is possible to estimate endpoints such as cytotoxicity, mutagenicity, or specific enzyme inhibition. nih.govmdpi.com For instance, studies on other nitroaromatic compounds have successfully developed QSAR models to predict rat oral acute toxicity (LD50), demonstrating the utility of this approach for risk assessment. mdpi.comirb.hr

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govnih.gov For a compound like this compound, a wide range of descriptors would be calculated to build a robust predictive model. These descriptors are generally categorized as 1D, 2D, or 3D and can be derived from the chemical structure using various computational software.

Key descriptors relevant to the toxicity and activity of nitroaromatic compounds often include those related to hydrophobicity, electronic properties, and molecular size. nih.gov Analysis of these descriptors helps identify the structural features that are most influential on the compound's biological effects.

Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Physicochemical Relevance |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to electrophilicity and the propensity to accept electrons, which is crucial for the mechanism of toxicity of many nitroaromatics. nih.gov |

| Hydrophobicity | Octanol-Water Partition Coefficient (log Kow or logP) | Describes the compound's distribution between fatty and aqueous environments, influencing its absorption, distribution, and transport to target sites. nih.gov |

| Topological | Balaban index (J) | A numerical value that represents the topology of the molecule, relating to its size, shape, and degree of branching. nih.gov |

| Quantum-Chemical | Maximum net atomic charge at the nitro nitrogen (qnitro-N) | Quantifies the electronic character of the nitro group, a key functional group in this class of compounds. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, which can influence binding interactions with biological targets. researchgate.net |

These descriptors, among many others, would be used to construct a QSAR model that correlates the structural features of this compound and related compounds with their observed biological activities. researchgate.net

Protein-Ligand Interactions and Molecular Docking Studies

Understanding how a small molecule like this compound interacts with a biological target is fundamental to explaining its mechanism of action. osu.edualbany.edu Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding modes and affinities. nih.govrsdjournal.org

Molecular docking studies have been effectively used to investigate the binding modes of various nitro-substituted compounds with their biological targets. For example, docking analyses of nitro benzamide (B126) derivatives with the enzyme inducible nitric oxide synthase (iNOS) revealed that the number and orientation of nitro groups were critical for efficient binding. researchgate.netnih.gov

For this compound itself, structural data is available that elucidates its interaction with an enzyme. The compound (listed as ligand code 6VP in the Protein Data Bank) has been co-crystallized with a variant of the enzyme Kemp eliminase (PDB ID: 5D2T). nih.gov This crystal structure provides precise, atomic-level detail on the binding mode, showing how the hydroxyl, nitro, and nitrile groups of the molecule orient themselves within the enzyme's active site. Such information is invaluable for understanding the molecular recognition events that govern the enzyme's function and can guide the design of new enzyme variants or inhibitors. osu.edu

Computational directed evolution is a powerful strategy used to engineer enzymes with enhanced or novel properties. nih.govpsu.edu This approach uses computational screening to identify beneficial mutations, thereby reducing the experimental effort required to search through vast mutational landscapes. nih.govchemrxiv.org

The enzyme Kemp eliminase (KE) has been a model system for testing computational directed evolution protocols. chemrxiv.orgresearchgate.net In these studies, the goal is to create KE variants with improved catalytic efficiency. The reaction monitored is the conversion of 5-nitrobenzisoxazole to this compound. nih.govresearchgate.net Computational workflows are used to generate libraries of mutant enzymes in silico. These variants are then screened and ranked based on computational readouts such as folding stability and electrostatic stabilization energy of the reaction's transition state. researchgate.net The variants predicted to have enhanced activity are then constructed and tested experimentally. chemrxiv.org This iterative process of computational screening and experimental validation has successfully identified key mutations that improve the enzyme's ability to produce this compound. chemrxiv.orgresearchgate.net

Table 2: Summary of a Computational Directed Evolution Workflow for Kemp Eliminase

| Stage | Description | Key Metric / Output |

| 1. Mutant Library Generation | In silico mutagenesis (e.g., error-prone PCR simulation) is performed on the parent enzyme gene to create a library of potential variants. researchgate.net | A set of mutant enzyme structures. |

| 2. Stability Screening | The thermostability of each mutant is computationally predicted. Unstable variants are discarded. nih.gov | Rosetta energy unit (REU) score. nih.gov |

| 3. Catalytic Activity Screening | Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to assess the catalytic function of the stable mutants. chemrxiv.org | Electrostatic stabilization energy (ΔGelec) for the reaction transition state. chemrxiv.org |

| 4. Ranking and Selection | Mutants are ranked based on their predicted stability and catalytic activity. Top candidates are selected for experimental validation. chemrxiv.org | A ranked list of promising enzyme variants. |

| 5. Experimental Validation | The selected mutant enzymes are created in the lab and their actual catalytic activity (rate of this compound production) is measured. | Experimentally confirmed rate-enhancing mutations. |

This synergy between computational modeling and experimental work accelerates the enzyme engineering process, with the production of this compound serving as the critical indicator of success. chemrxiv.org

Applications in Medicinal Chemistry and Biological Sciences

Development as a Pharmaceutical Scaffold

As a pharmaceutical scaffold, 5-Hydroxy-2-nitrobenzonitrile provides a core structure that can be chemically modified to create a library of derivative compounds with diverse biological activities. Its utility as a precursor is a key area of investigation in the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of compounds derived from this compound is closely linked to its chemical structure. The strategic modification of its functional groups through reactions like electrophilic substitution can enhance its biological effects. For instance, studies on derivatives have been undertaken to evaluate how structural changes impact their efficacy. Alterations to the core scaffold are a key strategy in medicinal chemistry to optimize the therapeutic potential of the molecule.

Exploration of Analogues in Drug Discovery

The study of structural analogues provides valuable context for understanding the potential of this compound in drug discovery. Related compounds within the nitrobenzonitrile family are also utilized as scaffolds for pharmaceutical development. For example, 2-fluoro-5-nitrobenzonitrile (B100134) is recognized as a useful synthetic base for creating molecules with three electron-withdrawing groups, a feature sought after in molecular design. Another simpler analogue, 3-nitrobenzonitrile (B78329), which lacks the hydroxyl group, maintains the fundamental nitrobenzonitrile framework and serves as a point of comparison.

Mechanistic Studies of Biological Activity

Preliminary research indicates that this compound exhibits a range of biological activities. The mechanisms behind these actions are a subject of ongoing study, focusing on its interactions with various biological targets.

Antimicrobial Research and Efficacy against Bacterial Strains

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies have documented its efficacy against several pathogenic bacterial and fungal strains. One study highlighted its effective inhibition of bacteria at specific concentrations, which were comparable to standard antibiotics.

| Pathogen | Type | Effective Inhibition Concentration (μg/ml) | Source |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | 20, 50 | |

| Escherichia coli | Bacterium | 20, 50 | |

| Klebsiella pneumoniae | Bacterium | 20, 50 | |

| Candida albicans | Fungus | Data not specified | |

| Aspergillus niger | Fungus | Data not specified |

Antioxidant Potential and Free Radical Scavenging Mechanisms

The chemical structure of this compound is believed to contribute to its antioxidant capabilities. The presence of both hydroxyl and nitro groups on the aromatic ring are key features that underpin its antioxidant properties, which are important for counteracting oxidative stress within biological systems.

Enzyme Inhibition Studies (e.g., Cytochrome P450)

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes. The hydroxyl and nitro groups are critical to its reactivity and ability to bind to these targets. It has been shown to inhibit certain enzymes, such as protein tyrosine phosphatases, by forming stable complexes that interfere with biochemical pathways. Furthermore, structural biology studies have provided direct evidence of the compound's interaction with biological macromolecules, as demonstrated by its crystallographic characterization in a complex with cytochrome P450 enzymes.

Investigation of Pyochelin Uptake Inhibition

The investigation into the potential of this compound to inhibit the pyochelin uptake system in bacteria, particularly in Pseudomonas aeruginosa, is an area of scientific inquiry. The pyochelin pathway is crucial for iron acquisition by this pathogenic bacterium, making it an attractive target for the development of novel antibacterial agents. However, based on currently available scientific literature, there is no direct evidence to suggest that this compound specifically inhibits pyochelin uptake.

The pyochelin uptake system involves the outer membrane receptor FptA, which recognizes and transports the iron-bound form of pyochelin (ferri-pyochelin) into the periplasm nih.govresearchgate.net. Inhibition of this process could lead to iron starvation and subsequent growth inhibition of the bacteria. While various compounds have been studied for their ability to interfere with this pathway, specific research detailing the effects of this compound on FptA or other components of the pyochelin transport machinery is not presently available. Future research may explore the potential of this and structurally related compounds to act as inhibitors of this critical bacterial nutrient uptake system.

Interaction with Proteins and Nucleic Acids

The interaction of this compound with proteins is a key aspect of its biological activity. The functional groups on the benzonitrile (B105546) ring allow for various types of non-covalent interactions, such as hydrogen bonding, and electrostatic interactions, which can lead to the binding of the molecule to protein targets.

One notable example of such an interaction is with cytochrome P450 enzymes. Crystallographic studies have successfully elucidated the structure of this compound in a complex with a variant of cytochrome P450 BM3 from Bacillus megaterium. This demonstrates a direct physical interaction and provides a structural basis for understanding how this compound might be metabolized or act as an inhibitor of P450 enzymes.

Pharmacological Target Identification and Validation

The identification and validation of specific pharmacological targets are crucial for the development of new drugs. For this compound, research has pointed towards several potential targets, although further validation is required.

Modulation of Specific Biological Pathways

This compound has been suggested to modulate cellular signaling pathways through the inhibition of specific enzymes. One such class of enzymes is the protein tyrosine phosphatases (PTPs). PTPs are critical regulators of signal transduction pathways that control a wide range of cellular processes, including cell growth, differentiation, and metabolism. The inhibition of PTPs by this compound could, therefore, have significant effects on these pathways. However, the precise mechanism of inhibition and the specific PTPs targeted by this compound are not yet fully characterized in the available literature.

The interaction with cytochrome P450 enzymes also points to the modulation of metabolic pathways. Cytochrome P450s are a large family of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. By interacting with these enzymes, this compound could alter its own metabolism or that of other co-administered drugs, which is a critical consideration in pharmacology.

Evaluation in Specific Disease Models

While the general antimicrobial and anticancer properties of this compound have been noted, its evaluation in specific disease models is not extensively documented in the current scientific literature. Such studies are essential to translate the in vitro activities of a compound into potential therapeutic applications.

For its potential as an antimicrobial agent, evaluation in animal models of bacterial infection would be necessary to determine its efficacy, pharmacokinetics, and safety. Similarly, for its potential anticancer applications, studies in various cancer cell lines and subsequent in vivo studies in animal models of cancer would be required to validate its therapeutic potential. The absence of such specific studies in the public domain suggests that research in this area is still in its early stages.

Bioavailability and Metabolic Fate Considerations (Mechanistic Focus)

Understanding the bioavailability and metabolic fate of a compound is fundamental to its development as a drug. This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body.

Enzymatic Transformations and Metabolite Identification

Based on the metabolism of Nitroxynil, two primary enzymatic transformations of this compound can be hypothesized:

Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed by nitrile hydratases or nitrilases to first form an amide intermediate (5-hydroxy-2-nitrobenzamide) and subsequently a carboxylic acid (5-hydroxy-2-nitrobenzoic acid).

Reduction of the nitro group: The nitro group can be reduced by nitroreductases to form an amino group, leading to the formation of 5-hydroxy-2-aminobenzonitrile.

Bioactivation and Detoxification Pathways

The metabolic journey of this compound is primarily dictated by the interplay of its three functional groups: the hydroxyl, the nitro, and the nitrile moieties. These groups are susceptible to a range of enzymatic reactions that define its bioactivation and detoxification.

Bioactivation Pathways:

The primary route of bioactivation for nitroaromatic compounds such as this compound involves the reduction of the nitro group. This process, catalyzed by various nitroreductases, including NADPH:cytochrome P450 reductase, can occur in a stepwise manner to generate highly reactive intermediates.

The initial one-electron reduction of the nitro group forms a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide (B77818) radicals, leading to oxidative stress. However, under anaerobic or low-oxygen conditions, further reduction can occur.

The two-electron reduction of the nitro group leads to the formation of a nitroso derivative, and a subsequent two-electron reduction yields a hydroxylamine (B1172632) intermediate. Both the nitroso and hydroxylamine species are electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins, a mechanism often associated with the toxicity of nitroaromatic compounds.

Detoxification Pathways:

Detoxification of this compound involves several enzymatic pathways aimed at increasing its water solubility and facilitating its elimination from the body. These pathways can be broadly classified into Phase I and Phase II reactions.

Phase I Reactions: A key detoxification route for the nitrile group is its hydrolysis. This can be a two-step enzymatic process, first converting the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid by an amidase. This transformation significantly increases the polarity of the molecule. Another potential Phase I reaction is the further hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.

Phase II Reactions: The hydroxyl group of this compound is a prime target for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, significantly enhancing water solubility. The most common conjugation reactions for phenolic compounds are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). The resulting glucuronide and sulfate (B86663) conjugates are readily excretable in urine and bile.

| Metabolic Pathway | Enzyme Family | Intermediate/Final Product | Effect |

| Bioactivation | |||

| Nitro Reduction (one-electron) | Nitroreductases | Nitro anion radical | Bioactivation (Oxidative Stress) |

| Nitro Reduction (multi-electron) | Nitroreductases | Nitroso and Hydroxylamine derivatives | Bioactivation (Macromolecular Binding) |

| Detoxification | |||

| Nitrile Hydrolysis | Nitrilase/Amidase | Carboxylic acid | Detoxification |

| Aromatic Hydroxylation | Cytochrome P450 | Dihydroxylated metabolites | Detoxification |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | Detoxification |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate | Detoxification |

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Aquatic and Terrestrial Environments

The persistence and transformation of 5-Hydroxy-2-nitrobenzonitrile in the environment are governed by a combination of photochemical, chemical, and biological processes. These degradation pathways determine the compound's concentration, bioavailability, and the potential formation of intermediate metabolites.